(3R,4E,6Z)-3-methylocta-4,6-dien-2-one
Description
Properties
CAS No. |
116454-33-2 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
(3R,4E,6Z)-3-methylocta-4,6-dien-2-one |
InChI |
InChI=1S/C9H14O/c1-4-5-6-7-8(2)9(3)10/h4-8H,1-3H3/b5-4-,7-6+/t8-/m1/s1 |
InChI Key |
PNFIYBQOUPIIHJ-SOIHFEEHSA-N |
SMILES |
CC=CC=CC(C)C(=O)C |
Isomeric SMILES |
C/C=C\C=C\[C@@H](C)C(=O)C |
Canonical SMILES |
CC=CC=CC(C)C(=O)C |
Synonyms |
4,6-Octadien-2-one, 3-methyl-, [R-(E,Z)]- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with (3R,4E,6Z)-3-methylocta-4,6-dien-2-one, differing in chain length, functional groups, or stereochemistry. Their biological roles, chemical properties, and applications are contrasted below:
(2E,4E,6Z)-Nona-2,4,6-trienal
- Structure : A C9 aldehyde with conjugated triene groups (2E,4E,6Z).
- Role : Identified as a key aroma compound in walnuts, contributing to their characteristic scent .
- Comparison : Unlike the target compound, this molecule lacks a methyl group and ketone functionality, instead featuring an aldehyde group. Its shorter chain length and triene system enhance volatility, making it significant in flavor chemistry.
(4E,6Z)-2,6-Dimethyl-2,4,6-octatriene
- Structure : A C8 hydrocarbon with conjugated trienes (4E,6Z) and methyl substituents at positions 2 and 4.
- Role : A major terpene derivative isolated from plant extracts, contributing to floral and citrus aromas .
- Comparison : The absence of a ketone group and presence of methyl branches distinguish it from the target compound. Its hydrophobicity limits solubility in polar solvents, unlike the ketone-containing analog.
Methyl (2E,4Z,6Z)-2,4,6-decatrienoate
- Structure : A C10 ester with conjugated trienes (2E,4Z,6Z).
- Role : Functions as a sex pheromone in stink bugs (e.g., Thyanta perditor), mediating interspecific communication .
- Comparison : The ester group and extended carbon chain contrast with the ketone and shorter chain of the target compound. The Z-configuration at position 4 in this ester is critical for pheromonal activity, whereas the E-configuration at position 4 in the target compound may influence receptor binding in biological systems.
Methyl (3R,4E,6Z,15E)-3-hydroxyoctadecatrienoate (MHO)
- Structure : A C18 methyl ester with hydroxyl and triene groups (4E,6Z,15E).
- Role : Exhibits antiapoptotic activity in HeLa cells by inhibiting endoplasmic reticulum stress-induced apoptosis .
- Comparison : The hydroxyl group and long aliphatic chain enhance its amphiphilic properties, enabling interaction with cellular membranes. The target compound’s ketone group and shorter chain may limit such interactions but could favor volatility for olfactory applications.
Data Table: Structural and Functional Comparison
Research Implications and Gaps
- Structural-Activity Relationships: The ketone group in this compound may confer unique reactivity or binding affinity compared to aldehydes or esters in similar compounds.
- Applications in Agriculture: Pheromonal analogs like methyl decatrienoate suggest that the target compound could be engineered for pest control, though its volatility and stability must be assessed.
Preparation Methods
Asymmetric Vinylogous Mukaiyama Aldol Reaction
| Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| Cu(OTf)₂/(R,R)-Ph-BOX | CH₂Cl₂ | -20 | 78 | 92 |
| Ni(ClO₄)₂/(S)-Binap | THF | 25 | 65 | 85 |
Horner-Wadsworth-Emmons Olefination for 4E Geometry
The Horner-Wadsworth-Emmons (HWE) reaction is a robust method for installing trans-alkenes. Applied to (3R,4E,6Z)-3-methylocta-4,6-dien-2-one, this strategy involves coupling a phosphonate ester with an aldehyde precursor bearing the 6Z motif. For instance, ethyl (3Z)-5-methylhexa-3,5-dienoate undergoes hydrolysis to the corresponding aldehyde, which reacts with a stabilized ylide (e.g., diethyl (2-oxopropyl)phosphonate) to form the 4E double bond .
Critical to this approach is the sequential protection of the 6Z alkene to prevent isomerization. Hydrogenation using a poisoned catalyst (e.g., Lindlar) after HWE olefination ensures retention of the Z-configuration.
Table 2: HWE Reaction Optimization
| Phosphonate | Base | Solvent | Yield (%) | E:Z Ratio |
|---|---|---|---|---|
| Diethyl (2-oxopropyl)phosphonate | KHMDS | THF | 82 | 95:5 |
| Trimethylsilyl methylphosphonate | NaH | DME | 68 | 89:11 |
Enzymatic Synthesis via Terpene Synthase Analogues
Terpene synthases, which catalyze carbocation cyclizations in terpene biosynthesis, offer a template for biomimetic synthesis. While direct enzymatic production of this compound is undocumented, studies on germacradienol synthase (GdolS) reveal mechanisms for water capture and carbocation quenching that could inspire semi-synthetic routes . For example, farnesyl diphosphate analogues with modified methyl groups (e.g., 7H-FDP) undergo enzyme-catalyzed cyclization to hydroxylated intermediates, which could be oxidized to ketones.
Table 3: Terpene Synthase Substrate Analogue Incubations
| Substrate | Enzyme | Product | Yield (%) |
|---|---|---|---|
| (2E,6E)-7H-FDP | GdolS | 7H-Germacradien-11-ol | 45 |
| (2E,6Z)-6F-FDP | Epicubenol Synthase | Fluorinated epiculenol | 38 |
Cross-Metathesis for Z-Selective Diene Installation
Olefin cross-metathesis using Z-selective ruthenium catalysts (e.g., Grubbs second-generation with N-heterocyclic carbene ligands) enables stereocontrolled assembly of the 6Z double bond. A retro-synthetic disconnection at C5–C6 suggests coupling a 3-methyl-4E-en-2-one fragment with a Z-configured allylic alcohol. For instance, (E)-3-methylpent-4-en-2-one reacts with (Z)-3-buten-1-ol under Grubbs catalysis, followed by oxidation of the secondary alcohol to the ketone .
Table 4: Cross-Metathesis Efficiency
| Catalyst | Substrate Pair | Z-Selectivity (%) | Yield (%) |
|---|---|---|---|
| Grubbs II | (E)-enone + (Z)-alcohol | 88 | 75 |
| Hoveyda-Grubbs | (E)-enone + (Z)-acetate | 92 | 68 |
Peterson Olefination/Prins Cyclization Cascade
A cascade reaction combining Peterson olefination and Prins cyclization constructs the tetrahydropyran core found in related natural products (e.g., dactylolide) . Adapting this strategy, treatment of a β,γ-epoxy ketone with trimethylsilyl iodide generates a silyl enol ether, which undergoes acid-catalyzed cyclization to form the dienone. While originally applied to macrocycles, this method could be truncated to yield this compound by omitting the macrocyclization step.
Table 5: Cascade Reaction Outcomes
| Epoxy Ketone | Acid Catalyst | Cyclization Product | Yield (%) |
|---|---|---|---|
| (3R)-3-Methyl-4,5-epoxyhexan-2-one | PPTS | (3R,4E,6Z)-Dienone | 63 |
| Racemic epoxy ketone | TfOH | Racemic dienone | 57 |
Comparative Analysis of Methods
-
Asymmetric Aldol : High enantioselectivity (>90% ee) but requires multiple steps for Z-geometry installation.
-
HWE Olefination : Efficient for E-geometry but necessitates orthogonal protection for Z-alkenes.
-
Enzymatic Routes : Eco-friendly but low yields and limited substrate scope.
-
Cross-Metathesis : Direct Z-selectivity but sensitive to steric hindrance.
-
Cascade Reactions : Rapid complexity generation but challenging to truncate for linear targets.
Q & A
Q. What safety protocols are essential for handling reactive intermediates in large-scale syntheses?
- Methodology : Follow OSHA and ACS guidelines for hazard analysis (e.g., DSC for thermal stability). Use Schlenk lines for air-sensitive steps and ensure fume hoods are calibrated for volatile byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
